Methyl 4-phenyl-4-(phenylamino)but-2-ynoate
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Overview
Description
“Methyl 4-phenyl-4-(phenylamino)but-2-ynoate” is a chemical compound with the molecular formula C17H15NO2 . It has a molecular weight of 265.31 g/mol.
Molecular Structure Analysis
The molecular structure of “Methyl 4-phenyl-4-(phenylamino)but-2-ynoate” is defined by its molecular formula, C17H15NO2 . For a more detailed analysis, you may need to refer to a specific source or use a molecular modeling software.Physical And Chemical Properties Analysis
“Methyl 4-phenyl-4-(phenylamino)but-2-ynoate” has a molecular weight of 265.31 g/mol. Other physical and chemical properties like melting point, boiling point, and density might be available in specialized chemical databases .Scientific Research Applications
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Medicinal Chemistry
- Application : Heterocyclic compounds, which have structures similar to the one you mentioned, are important in medicinal chemistry .
- Method : These compounds are often synthesized through various chemical reactions, including hetero-cyclization .
- Results : Heterocycles are present in more than 85% of all physiologically active chemical compounds .
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Fluorescence Imaging
- Application : Compounds with aggregation-induced emission (AIE) characteristics, similar to the one you mentioned, are used in fluorescence imaging .
- Method : These compounds are doped in organically modified silica (ORMOSIL) nanoparticles. By increasing the weight ratio of the compound to the precursor of silica nanoparticles, the fluorescence intensity of nanoparticles increases correspondingly .
- Results : The fluorescent and biocompatible nanoprobes were then utilized for in vitro imaging of HeLa cells. Two-photon fluorescence microscopy clearly illustrated that the nanoparticles have the capacity of nucleus permeability, as well as cytoplasm staining towards tumor cells .
properties
IUPAC Name |
methyl 4-anilino-4-phenylbut-2-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-17(19)13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15/h2-11,16,18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHRCZGUPFIXET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC(C1=CC=CC=C1)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-phenyl-4-(phenylamino)but-2-ynoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.